molecular formula C16H11N5O2S B2559171 3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251550-80-7

3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2559171
CAS RN: 1251550-80-7
M. Wt: 337.36
InChI Key: AWPTUPSJJXTWLN-UHFFFAOYSA-N
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Description

Isothiazole, a component of your compound, is an organic compound with the formula (CH)3S(N). The ring in isothiazole is unsaturated and features an S-N bond .


Synthesis Analysis

An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .


Molecular Structure Analysis

Isothiazole, a component of your compound, has a ring structure that is unsaturated and features an S-N bond .


Chemical Reactions Analysis

Oxidation of 2-(2-pyridyl)thioacetamides, 2-pyridylmethyl thioketones, or 2-(2-benzylthiovinyl)pyridines with bromine yields isothiazolo[2,3-α]pyridinium salts .


Physical And Chemical Properties Analysis

Isothiazole, a component of your compound, has a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C .

Scientific Research Applications

Anticancer Agents

Isothiazolopyrimidines have been identified as a new group of anticancer agents, with research focusing on the synthesis and biological properties of derivatives exhibiting strong activity against leukemia, sarcoma, carcinoma, and lymphoma. The structural modifications and biological evaluations suggest their potential in anticancer therapy (Machoń, Wieczorek, & Mordarski, 1987).

Antimicrobial Activity

Some derivatives of thiazolo[4,5-d]pyrimidines and related structures have demonstrated antimicrobial activity, pointing to their utility in developing new antimicrobial agents. This includes compounds synthesized through reactions with various reagents, highlighting their versatility in drug development (El-Agrody et al., 2001).

Antiviral Activity

Research has shown that certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione possess anti-human cytomegalovirus activity in vitro, suggesting their potential in antiviral therapy. The compounds exhibited specificity towards human cytomegalovirus, including strains resistant to standard treatments (Revankar et al., 1998).

Supramolecular Chemistry

Studies have also explored the utility of pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies. These compounds, when co-crystallized with crown ethers, form complex 2D and 3D networks through extensive hydrogen bonding, offering insights into the design of new materials with potential applications in various fields, including catalysis and materials science (Fonari et al., 2004).

Cytotoxic Activity

Additionally, the synthesis and evaluation of the cytotoxic activity of certain pyrimidine derivatives have been conducted. These studies reveal their potential as low molecular weight compounds suitable for medicinal chemistry optimization programs, with some compounds showing cytotoxic effects on various cancer cell lines, indicating their promise as leads for anticancer drug development (Mieczkowski et al., 2016).

Future Directions

Future research could focus on the synthesis and characterization of new complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands .

properties

IUPAC Name

3-pyridin-2-yl-6-(pyridin-2-ylmethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-15-14-13(12(20-24-14)11-6-2-4-8-18-11)19-16(23)21(15)9-10-5-1-3-7-17-10/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPTUPSJJXTWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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